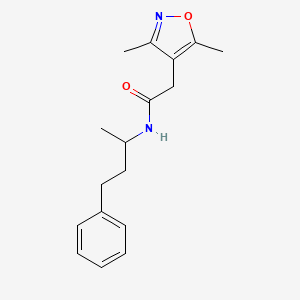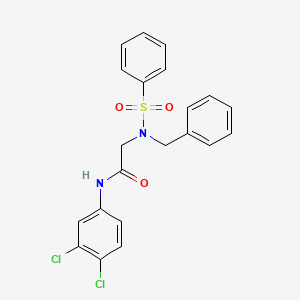
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is highly expressed in the brain and other organs, and is involved in various physiological processes, including cell survival, inflammation, and mitochondrial function. DPA-714 has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide binds selectively to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into mitochondria, and is also involved in the regulation of mitochondrial function and apoptosis. 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been shown to modulate TSPO activity, leading to various physiological effects, such as the reduction of inflammation and the promotion of cell survival.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the reduction of oxidative stress, and the promotion of mitochondrial function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has several advantages for lab experiments, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities using PET or SPECT. However, 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has some limitations, including its relatively short half-life, its potential toxicity at high doses, and its limited availability and high cost.
Orientations Futures
There are several future directions for the use of 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide in scientific research. One potential direction is the development of new TSPO ligands with improved pharmacokinetic properties and therapeutic potential. Another direction is the investigation of the role of TSPO in various disease states, such as cancer and autoimmune disorders. Additionally, the use of 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide in combination with other imaging agents or therapeutic agents may provide new insights into the pathophysiology of various diseases and may lead to the development of new diagnostic and therapeutic strategies.
Méthodes De Synthèse
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide can be synthesized using various methods, including the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 1-methyl-3-phenylpropylamine, followed by the addition of acetic anhydride and purification using chromatography. Other methods, such as the use of a microwave reactor or the substitution of acetic anhydride with acetyl chloride, have also been reported.
Applications De Recherche Scientifique
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been used in various scientific research applications, including the imaging of TSPO expression in the brain and other organs using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). It has also been used to study the role of TSPO in various physiological processes, such as inflammation, neurodegeneration, and cancer. 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for its potential use as a diagnostic and therapeutic tool.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(9-10-15-7-5-4-6-8-15)18-17(20)11-16-13(2)19-21-14(16)3/h4-8,12H,9-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFMXPZYGAUYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)
![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6068368.png)


![N-[2-methyl-3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6068381.png)
![2-[({3-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6068389.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopropanecarboxamide](/img/structure/B6068402.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-2-methylbenzamide](/img/structure/B6068407.png)
![3-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6068413.png)
![benzyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6068420.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6068453.png)
